(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide
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Overview
Description
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features an amino group, an ethyl group, a methyl group, and a 4-methyl-benzyl group attached to a butyramide backbone, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, ethylamine, and 4-methylbenzyl chloride.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between (S)-2-amino-3-methylbutanoic acid and ethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
N-Alkylation: The resulting amide is then subjected to N-alkylation with 4-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation. This modulation can result in therapeutic effects, such as anticancer or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-ethyl-3-methyl-N-benzyl-butyramide: Lacks the 4-methyl group on the benzyl moiety.
(S)-2-Amino-N-ethyl-3-methyl-N-(4-chlorobenzyl)-butyramide: Contains a chlorine atom instead of a methyl group on the benzyl moiety.
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methoxybenzyl)-butyramide: Contains a methoxy group instead of a methyl group on the benzyl moiety.
Uniqueness
(S)-2-Amino-N-ethyl-3-methyl-N-(4-methyl-benzyl)-butyramide is unique due to the presence of the 4-methyl group on the benzyl moiety, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy as a bioactive compound.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-5-17(15(18)14(16)11(2)3)10-13-8-6-12(4)7-9-13/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSWBHXMRYYLIO-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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